Tert-butyl N-[1-(chlorosulfonyl)-3,3-dimethylbutan-2-YL]carbamate
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Overview
Description
Tert-butyl N-[1-(chlorosulfonyl)-3,3-dimethylbutan-2-YL]carbamate is an organic compound with the chemical formula C10H19ClNO4S. It is a solid powder, typically colorless or pale yellow, and has a pungent odor. This compound is primarily used as a reagent in organic synthesis and has applications in various fields, including biomedical research .
Preparation Methods
The preparation of Tert-butyl N-[1-(chlorosulfonyl)-3,3-dimethylbutan-2-YL]carbamate involves complex organic synthesis techniques. One common method includes the reaction of tert-butyl carbamate with chlorosulfonyl isocyanate under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Chemical Reactions Analysis
Tert-butyl N-[1-(chlorosulfonyl)-3,3-dimethylbutan-2-YL]carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chlorosulfonyl group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure.
Hydrolysis: In the presence of water, it can hydrolyze to form corresponding carbamic acid derivatives.
Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl N-[1-(chlorosulfonyl)-3,3-dimethylbutan-2-YL]carbamate is widely used in scientific research due to its versatility. Some of its applications include:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
Biomedical Research: It is used as a reagent in the development of pharmaceuticals and other biologically active compounds.
Material Science: The compound is utilized in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Tert-butyl N-[1-(chlorosulfonyl)-3,3-dimethylbutan-2-YL]carbamate involves its ability to act as a reactive intermediate in various chemical reactions. It can form covalent bonds with other molecules, facilitating the formation of new chemical structures. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Tert-butyl N-[1-(chlorosulfonyl)-3,3-dimethylbutan-2-YL]carbamate can be compared with other similar compounds, such as:
Tert-butyl N-[1-(chlorosulfonyl)piperidin-4-yl]carbamate: This compound has a similar structure but with a piperidine ring instead of a butane chain.
Tert-butyl N-{[1-(chlorosulfonyl)piperidin-4-yl]methyl}carbamate: This compound also contains a piperidine ring but with a different substitution pattern.
Tert-butyl N-{1-[(chlorosulfonyl)methyl]cyclopropyl}carbamate: This compound features a cyclopropyl group instead of a butane chain.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and properties compared to its analogs.
Properties
Molecular Formula |
C11H22ClNO4S |
---|---|
Molecular Weight |
299.82 g/mol |
IUPAC Name |
tert-butyl N-(1-chlorosulfonyl-3,3-dimethylbutan-2-yl)carbamate |
InChI |
InChI=1S/C11H22ClNO4S/c1-10(2,3)8(7-18(12,15)16)13-9(14)17-11(4,5)6/h8H,7H2,1-6H3,(H,13,14) |
InChI Key |
IYUXBQLIGZDKQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(CS(=O)(=O)Cl)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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